1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H14N4O.2ClH and a molecular weight of 267.16 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of enaminones with hydrazines, followed by a cascade reaction catalyzed by iodine in the presence of Selectfluor . This method provides good yields under mild conditions and is widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure consistency and purity.
Chemical Reactions Analysis
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe to study enzyme activities.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in pharmacological research .
Comparison with Similar Compounds
1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride: This compound has a similar piperidine structure but lacks the pyrazole moiety, which may result in different chemical and biological properties.
1-Benzyl-1H-pyrazole-4-carboxylic acid: This compound contains a pyrazole ring but differs in the substituents attached to the ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H16Cl2N4O |
---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;;/h5-6,8H,1-4,10H2,(H,11,12);2*1H |
InChI Key |
GWKNXZRUYVTKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CNN=C2.Cl.Cl |
Origin of Product |
United States |
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